molecular formula C10H13BN2O2 B2587107 (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid CAS No. 2377605-85-9

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B2587107
CAS No.: 2377605-85-9
M. Wt: 204.04
InChI Key: CIJWOCCIMPDVES-UHFFFAOYSA-N
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Description

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C10H13BN2O2 and a molecular weight of 204.03 g/mol . This compound is characterized by the presence of a boronic acid group attached to a 1-isopropyl-1,3-benzodiazole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Mode of Action

Boronic acids are generally known to interact with their targets via covalent bonding, forming reversible complexes . More specific information about this compound’s interaction with its targets would require additional research.

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura coupling reactions, which could suggest potential involvement in synthetic pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid. It’s worth noting that some boronic acids are recommended to be stored under inert atmosphere and specific temperatures for stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-isopropyl-1,3-benzodiazole with a boron-containing reagent. One common method is the use of boronic esters, which can be converted to boronic acids under acidic conditions . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its isopropyl group and benzodiazole ring provide steric and electronic effects that influence its behavior in synthetic and biological applications .

Properties

IUPAC Name

(1-propan-2-ylbenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2/c1-7(2)13-6-12-9-5-8(11(14)15)3-4-10(9)13/h3-7,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJWOCCIMPDVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=N2)C(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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